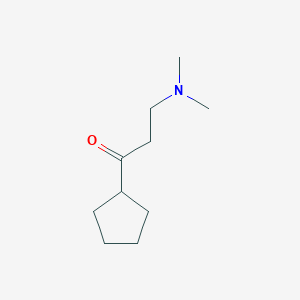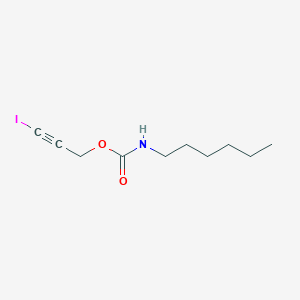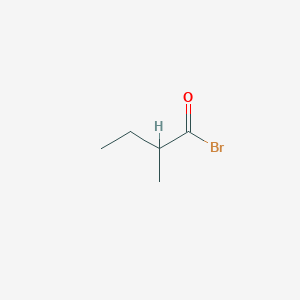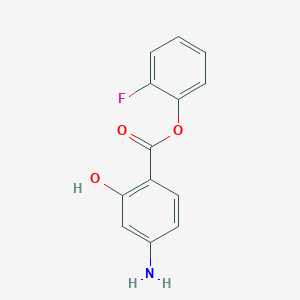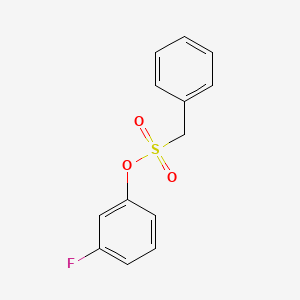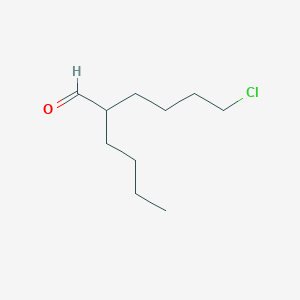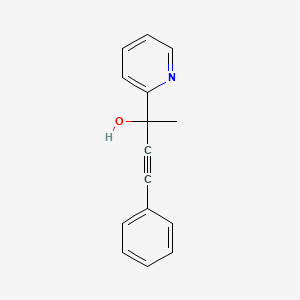
alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol is a complex organic compound with a unique structure that includes a pyridine ring, a phenylethynyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol typically involves the reaction of 2-pyridinemethanol with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond in the phenylethynyl group can be reduced to a double or single bond.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanone.
Reduction: Formation of alpha-Methyl-alpha-(phenylethenyl)-2-pyridinemethanol or alpha-Methyl-alpha-(phenylethyl)-2-pyridinemethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-Methyl-alpha-(phenylethynyl)-3-pyridinemethanol
- Alpha-Methyl-alpha-(phenylethynyl)-4-pyridinemethanol
Uniqueness
Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles .
Propiedades
Número CAS |
55690-01-2 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-phenyl-2-pyridin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C15H13NO/c1-15(17,14-9-5-6-12-16-14)11-10-13-7-3-2-4-8-13/h2-9,12,17H,1H3 |
Clave InChI |
KLEPIYFAJPBWKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=CC=C1)(C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
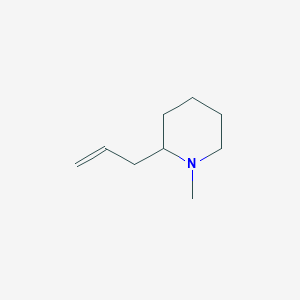
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)

